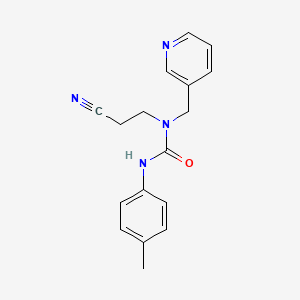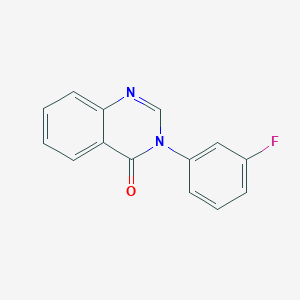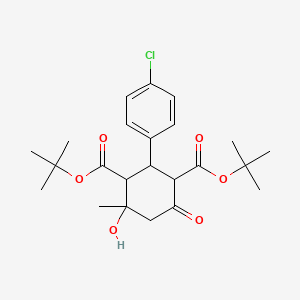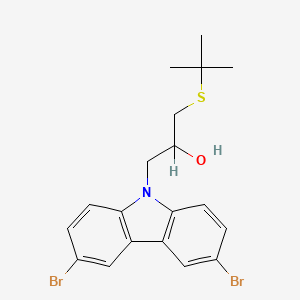
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea (CMPU) is a compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CMPU is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
作用機序
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea acts as a selective antagonist of mGluR7 by binding to the allosteric site of the receptor. This prevents the receptor from binding to its endogenous ligand, leading to a decrease in the inhibition of glutamate release. This results in an increase in synaptic transmission and plasticity, which has been shown to have beneficial effects in animal models of neurological disorders.
Biochemical and physiological effects:
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea selectively blocks mGluR7-mediated inhibition of glutamate release without affecting other presynaptic receptors. In vivo studies have shown that N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea increases the amplitude and frequency of excitatory postsynaptic currents in the hippocampus and prefrontal cortex. This has been associated with improved cognitive function and reduced depressive-like behavior in animal models.
実験室実験の利点と制限
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has several advantages for laboratory experiments. It is a selective antagonist of mGluR7, which allows for the specific modulation of glutamate release. It has been extensively characterized in vitro and in vivo, which allows for the accurate interpretation of experimental results. However, there are also some limitations to the use of N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea. It has a relatively short half-life, which can make it difficult to maintain a stable concentration in experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea in neuroscience research. One area of interest is the role of mGluR7 in the regulation of synaptic plasticity in different brain regions. Another area of interest is the potential therapeutic applications of N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea in neurological disorders such as epilepsy and depression. Finally, there is also interest in developing more potent and selective antagonists of mGluR7, which could have even greater therapeutic potential.
合成法
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea can be synthesized using a multi-step procedure. The first step involves the reaction of 4-methylbenzylamine with 3-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to form the corresponding imine. This is followed by the reaction of the imine with ethyl cyanoacetate to form the corresponding cyanoethylated product. The final step involves the reaction of the cyanoethylated product with N,N-dimethylformamide dimethyl acetal and urea to form N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea.
科学的研究の応用
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has been extensively used in neuroscience research to study the role of mGluR7 in synaptic transmission and plasticity. mGluR7 is a presynaptic receptor that regulates the release of neurotransmitters such as glutamate and GABA. N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has been shown to selectively block mGluR7-mediated inhibition of glutamate release, leading to an increase in synaptic transmission and plasticity. This has important implications for the treatment of neurological disorders such as epilepsy and depression, which are characterized by altered synaptic transmission and plasticity.
特性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-14-5-7-16(8-6-14)20-17(22)21(11-3-9-18)13-15-4-2-10-19-12-15/h2,4-8,10,12H,3,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXLCGGOEFLYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5232119.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5232126.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)

![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)